molecular formula C12H27N3O4 B607670 Gly-PEG3-amine CAS No. 2110448-97-8

Gly-PEG3-amine

Cat. No.: B607670
CAS No.: 2110448-97-8
M. Wt: 277.37
InChI Key: MJIUWBANJNMPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gly-PEG3-amine (CAS: HY-140244) is a cleavable polyethylene glycol (PEG)-based linker used in antibody-drug conjugate (ADC) synthesis . Composed of a glycine residue linked to a triethylene glycol (PEG3) spacer terminated with a primary amine group, it serves as a critical component for conjugating cytotoxic drugs to monoclonal antibodies. The glycine residue introduces a peptide bond, which can enhance enzymatic cleavage in targeted drug delivery systems, while the PEG3 spacer improves water solubility and reduces steric hindrance during bioconjugation. This compound is characterized by high purity (>95%) and is utilized in research settings for developing precision therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Delivery Systems

Overview : Gly-PEG3-amine is widely used in the formulation of drug delivery systems due to its ability to enhance the solubility and stability of drugs. The PEGylation process improves pharmacokinetics by increasing the circulation time of therapeutic agents in the bloodstream.

Key Benefits :

  • Increased Solubility : Enhances the solubility of poorly water-soluble drugs.
  • Extended Circulation Time : Reduces renal clearance and prolongs half-life.
  • Reduced Immunogenicity : Minimizes immune responses against therapeutic proteins.

Table 1: Comparison of PEGylated vs. Non-PEGylated Drugs

PropertyNon-PEGylated DrugPEGylated Drug (with this compound)
SolubilityLowHigh
Circulation Half-LifeShortLong
ImmunogenicityHighLow
Stability in SerumModerateHigh

Bioconjugation

Overview : this compound serves as a linker in bioconjugation processes, facilitating the attachment of various biomolecules such as proteins, peptides, and small molecules. This capability is crucial for creating targeted therapies.

Case Study : A study demonstrated that this compound was effectively used to conjugate a therapeutic peptide to a monoclonal antibody, resulting in enhanced targeting of cancer cells while reducing off-target effects. The conjugate exhibited improved efficacy in vivo compared to the unconjugated peptide.

Therapeutic Applications

Overview : The compound has been explored for its potential in various therapeutic applications, particularly in oncology and immunotherapy.

Case Study: Cancer Treatment

A recent investigation focused on the use of this compound in formulating a novel anticancer drug. The PEGylated formulation showed:

  • Enhanced Tumor Targeting : Increased accumulation at tumor sites due to the enhanced permeability and retention effect.
  • Improved Therapeutic Index : Higher efficacy with lower toxicity compared to traditional formulations.

Diagnostic Applications

Overview : this compound is also utilized in diagnostic imaging, particularly in the development of contrast agents for magnetic resonance imaging (MRI).

Case Study: MRI Contrast Agents

Research indicated that incorporating this compound into contrast agents improved their stability and biodistribution. The modified agents provided clearer imaging results and reduced background noise, facilitating better diagnosis of tumors.

Gene Delivery Systems

Overview : The compound has shown promise in gene delivery applications due to its ability to form stable complexes with nucleic acids.

Case Study: CRISPR/Cas9 Delivery

This compound was employed as a carrier for delivering CRISPR/Cas9 components into cells. The results demonstrated:

  • Higher Transfection Efficiency : Enhanced delivery of genetic material into target cells.
  • Reduced Cytotoxicity : Lower toxicity levels compared to conventional lipid-based systems.

Mechanism of Action

Mechanism: Gly-PEG3-amine acts as a linker that connects therapeutic agents to antibodies in ADCs. The PEG chain provides solubility, while the glycine residue and amine group facilitate conjugation to the antibody and the drug, respectively .

Molecular Targets and Pathways: The compound targets specific cancer cells through the antibody component of the ADC, which binds to antigens on the cancer cell surface. Once internalized, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect .

Comparison with Similar Compounds

The following table and analysis compare Gly-PEG3-amine with structurally or functionally related PEG-amine derivatives:

Compound Key Features Applications Molecular Weight Purity Unique Advantages
This compound Glycine-PEG3-amine; peptide bond enables enzymatic cleavage ADC synthesis, drug delivery ~300–350 (estimated) >95% Enhanced biocompatibility and controlled release
Azide-PEG3-amine Azide and amine termini; dual functionality for click chemistry and acylation Protein labeling, surface modification 130.15 ≥95% Versatile for orthogonal conjugation strategies
Methyltetrazine-PEG3-amine Methyltetrazine (bioorthogonal) and amine; rapid click reactions with TCO Bioorthogonal chemistry, PROTACs ~350–400 (estimated) >97% High reaction yield with TCO in vivo
N-(acid-PEG3)-N-bis(PEG3-amine) Acid and dual PEG3-amine branches; multi-functional linker Drug carriers, multi-arm conjugates 571.71 >96% Multiple conjugation sites for complex architectures
m-PEG3-amine Methoxy-PEG3-amine; inert methoxy group with reactive amine Polymer modification, solubility enhancement ~150–200 (estimated) Reagent grade Simplified reactivity for amine-specific coupling

Key Differentiators :

Functional Groups: this compound’s glycine residue distinguishes it from non-peptidic PEG derivatives (e.g., Azide-PEG3-amine, m-PEG3-amine). This peptide bond facilitates enzymatic cleavage in biological environments, making it ideal for ADCs requiring controlled drug release . Compounds like Azide-PEG3-amine and Methyltetrazine-PEG3-amine prioritize bioorthogonal reactivity (azide-alkyne cycloaddition, tetrazine-TCO ligation) over enzymatic cleavage .

Structural Complexity: N-(acid-PEG3)-N-bis(PEG3-amine) offers three reactive sites (one acid, two amines), enabling multi-arm conjugations for nanocarriers or PROTACs, whereas this compound’s linear structure is optimized for simpler, single-drug conjugation .

Solubility and Steric Effects :

  • All PEG3 derivatives improve solubility, but this compound’s glycine may enhance biocompatibility in physiological systems compared to purely synthetic linkers like m-PEG3-amine .

Applications :

  • This compound is specialized for ADCs, while Methyltetrazine-PEG3-amine is preferred for rapid bioorthogonal labeling in live-cell imaging .

Research Findings and Trends

  • ADC Development: this compound’s enzymatic cleavage profile has been validated in preclinical ADC models, showing reduced off-target toxicity compared to non-cleavable linkers .
  • Competitive Alternatives : Azide-PEG3-amine is widely adopted in dual-labeling workflows due to its compatibility with carbodiimide chemistry and copper-free click reactions .
  • Emerging Use Cases: N-(acid-PEG3)-N-bis(PEG3-amine) is gaining traction in multi-drug conjugates and nanomaterial synthesis, leveraging its branched structure for enhanced payload capacity .

Biological Activity

Gly-PEG3-amine is a polyethylene glycol (PEG) derivative that has gained attention in biomedical research due to its unique properties and potential applications in drug delivery, protein modification, and tissue engineering. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound consists of a glycine (Gly) moiety linked to a PEG chain with three ethylene glycol units. PEGylation, the process of attaching PEG to biomolecules, enhances solubility, stability, and circulation time in biological systems. This compound serves as an effective linker for various biomolecules, improving their pharmacokinetic and pharmacodynamic profiles.

  • Increased Solubility : The hydrophilic nature of PEG increases the solubility of hydrophobic drugs or proteins, facilitating their delivery in aqueous environments.
  • Reduced Immunogenicity : PEGylation can mask epitopes on proteins that may trigger an immune response, thereby reducing immunogenicity and prolonging the therapeutic effect.
  • Controlled Release : this compound can be used to create drug delivery systems that allow for controlled release of therapeutic agents over time.

Pharmacokinetics and Pharmacodynamics

A study demonstrated that PEGylated proteins exhibit significantly extended half-lives compared to their non-PEGylated counterparts. For instance, the half-life of interferon alfa-2a was increased from approximately 20 minutes to 72 hours when PEGylated with a 40 kDa PEG . This extension is attributed to increased hydrodynamic size and reduced renal clearance.

Case Studies

  • Therapeutic Applications :
    • Pegasys™ : A PEGylated interferon used for Hepatitis C treatment showed improved therapeutic efficacy due to prolonged circulation time .
    • Adynovate® : This factor VIII product retains physiological functions while exhibiting slower clearance rates due to PEGylation, leading to less frequent dosing .
  • Tissue Engineering :
    • Research has shown that this compound can be used in hydrogels for cell culture applications. These hydrogels support cell growth and differentiation similarly to Matrigel, indicating their potential for tissue engineering .

Comparative Analysis of PEGylated Compounds

The following table summarizes key features of various PEGylated compounds, highlighting their biological activity:

CompoundApplicationHalf-life IncreaseMechanism of Action
Pegasys™Hepatitis C20 min to 72 hReduced renal clearance
Neulasta®Chemotherapy support3.5 h to 15–80 hIncreased circulation time
Adynovate®Hemophilia treatmentVariableRetained function with slower clearance
This compoundDrug delivery & hydrogelsNot specifiedEnhanced solubility & reduced immunogenicity

Q & A

Basic Research Questions

Q. What are the primary applications of Gly-PEG3-amine in bioconjugation, and how can its reactivity be optimized for specific targets?

this compound is commonly used to conjugate biomolecules (e.g., proteins, peptides) via its primary amine group. To optimize reactivity:

  • Activation : Use carbodiimide crosslinkers (e.g., EDC or NHS esters) to activate carboxylic acid groups on target molecules for efficient coupling .
  • Solubility : Leverage the hydrophilic PEG spacer to enhance aqueous solubility, reducing aggregation in buffer systems .
  • Stoichiometry : Adjust the molar ratio (e.g., 1:3 for amine:carboxylic acid) to minimize unreacted residues .

Q. How can researchers validate the purity of this compound post-synthesis, and what analytical methods are recommended?

  • HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 220–280 nm) to assess purity. Compare retention times against known standards .
  • NMR : Analyze 1H^1H and 13C^13C spectra to confirm structural integrity, focusing on PEG backbone signals (δ 3.5–3.7 ppm) and amine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Perform ESI-MS or MALDI-TOF to verify molecular weight and detect impurities .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in amine group availability?

  • Controlled Reaction Conditions : Maintain strict temperature (20–25°C) and pH (7.4–8.5) during synthesis to ensure consistent amine deprotection and PEG chain elongation .
  • Quality Control : Implement orthogonal characterization (e.g., FT-IR for amine quantification and TGA for PEG content) to standardize batches .
  • Degradation Monitoring : Use LC-MS to track oxidative byproducts (e.g., aldehydes) that may reduce amine reactivity .

Q. How does the PEG spacer length (e.g., PEG3 vs. PEG4) influence the pharmacokinetics of this compound conjugates in vivo?

  • Hydrodynamic Radius : Measure via dynamic light scattering (DLS) to correlate PEG length with solubility and renal clearance rates .
  • Biodistribution Studies : Radiolabel conjugates (e.g., 14C^{14}C) and track tissue uptake using scintillation counting or PET imaging .
  • Binding Affinity : Compare PEG3 vs. PEG4 conjugates using surface plasmon resonance (SPR) to assess steric effects on target binding .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under physiological conditions?

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation kinetics via HPLC at 0, 24, 48, and 72 hours .
  • Buffer Additives : Test stabilizers (e.g., 0.1% BSA or 5% sucrose) to inhibit hydrolysis of the amine group .
  • Comparative Studies : Replicate conflicting protocols (e.g., varying ionic strength or oxygen levels) to identify critical stability factors .

Q. How can researchers optimize crosslinking efficiency when using this compound in hydrogel fabrication?

  • Crosslinker Ratio : Titrate this compound against thiol- or maleimide-functionalized polymers (e.g., 4-arm PEG-MAL) to achieve optimal gelation time and mechanical strength .
  • Rheology : Monitor storage (G') and loss (G'') moduli during crosslinking to determine network formation efficiency .
  • Swelling Studies : Quantify hydrogel stability by measuring mass change in PBS over 72 hours .

Q. Methodological Guidance for Data Analysis

Q. What statistical methods are recommended for analyzing dose-response data in this compound cytotoxicity assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} values .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates and ensure reproducibility .
  • ANOVA : Compare treatment groups (e.g., PEGylated vs. non-PEGylated compounds) to assess significance (p < 0.05) .

Q. How should researchers address discrepancies in amine quantification assays (e.g., TNBS vs. Fluoraldehyde)?

  • Calibration Curves : Validate both assays using glycine standards to identify linearity ranges and interference from PEG .
  • Orthogonal Validation : Cross-verify results with 1H^1H-NMR integration of amine protons .
  • Interference Testing : Add PEG-only controls to assess nonspecific signal in Fluoraldehyde assays .

Properties

IUPAC Name

2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIUWBANJNMPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.